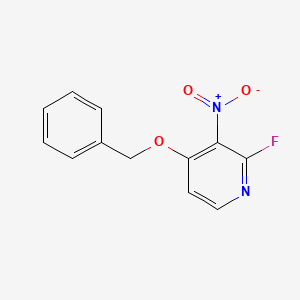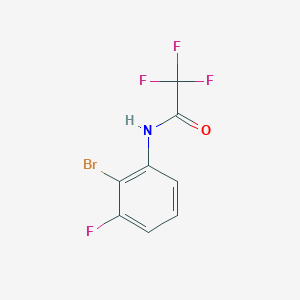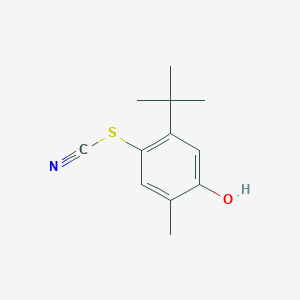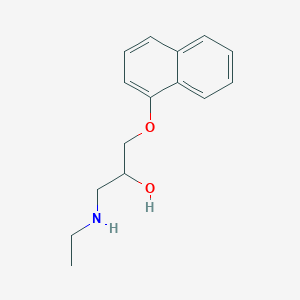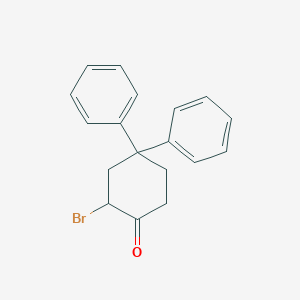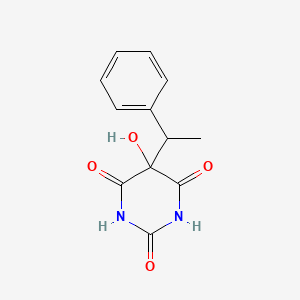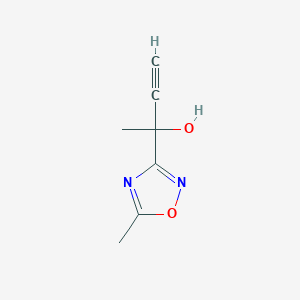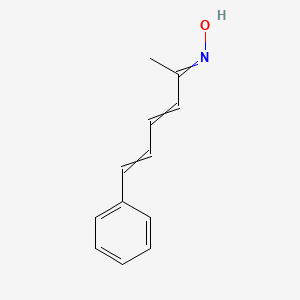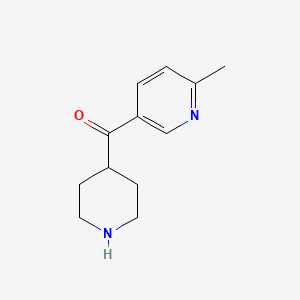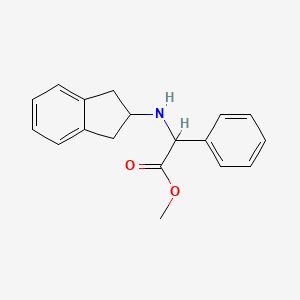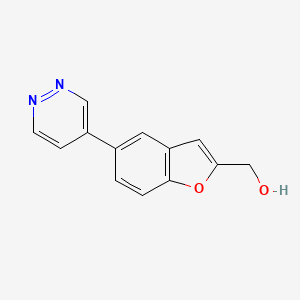![molecular formula C13H12ClN B8307154 2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8307154.png)
2-[(2-chlorophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-[(2-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between aniline and o-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the reduction of o-chlorobenzylideneaniline using hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
2-Chlorobenzylamine: Similar structure but lacks the aniline moiety.
o-Chloroaniline: Similar structure but lacks the benzyl group.
Benzylamine: Lacks the chlorine substituent on the benzyl group.
Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12ClN |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2 |
Clave InChI |
PFFRXFWDKDIUNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![12-Methylene-5,6,7,12-tetrahydrodibenzo[a,d]cycloocten-6-one](/img/structure/B8307081.png)
